

# Preclinical Profile of AM-8553: A Potent MDM2-p53 Interaction Inhibitor

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## Compound of Interest

Compound Name: AM-8553

Cat. No.: B8302226

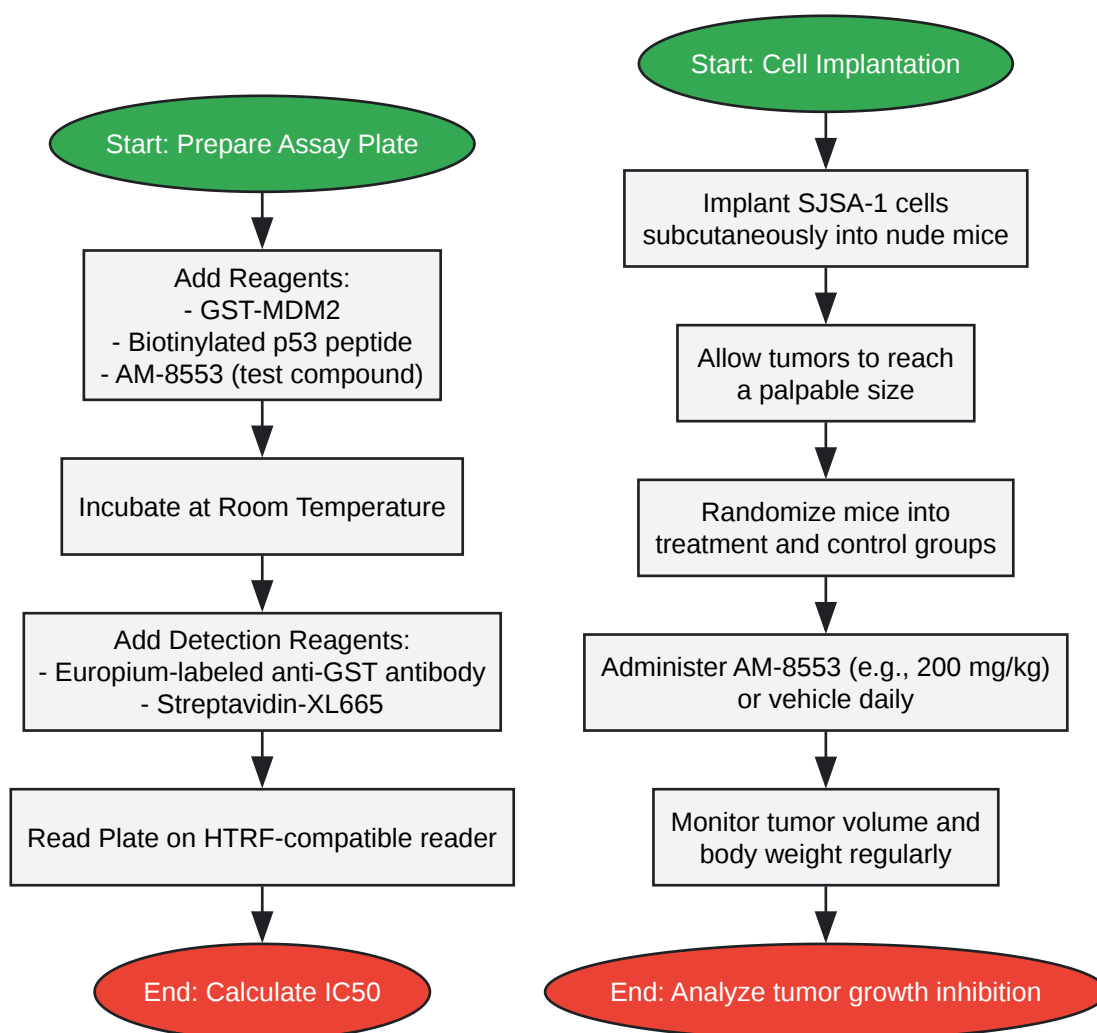
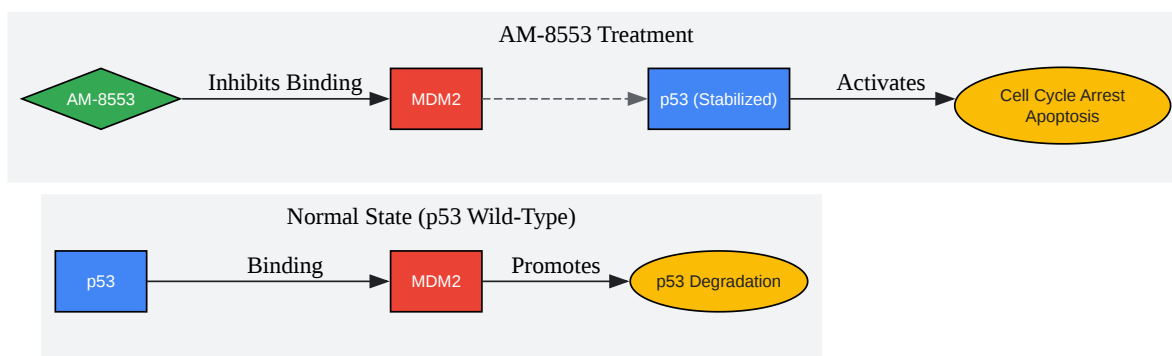
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for **AM-8553**, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. **AM-8553** was developed as a potential therapeutic agent for cancers retaining wild-type p53. This document summarizes its biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy, based on publicly available scientific literature.

## Core Mechanism of Action

**AM-8553** functions by disrupting the interaction between the MDM2 oncoprotein and the p53 tumor suppressor. In many cancers with wild-type p53, its tumor-suppressive functions are abrogated by overexpression of MDM2, which binds to p53, promoting its degradation. By competitively binding to the p53-binding pocket of MDM2, **AM-8553** stabilizes p53, leading to the reactivation of the p53 signaling pathway. This results in cell cycle arrest, apoptosis, and inhibition of tumor growth in p53 wild-type cancer cells.<sup>[1][2][3]</sup> The development of **AM-8553** was a significant step in the creation of piperidinone-based MDM2 inhibitors, and it served as a precursor to the clinical candidate AMG 232.<sup>[4][5]</sup>



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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 3. AM-8553: a novel MDM2 inhibitor with a promising outlook for potential clinical development - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
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